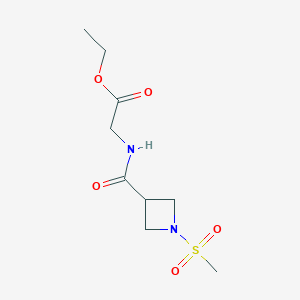

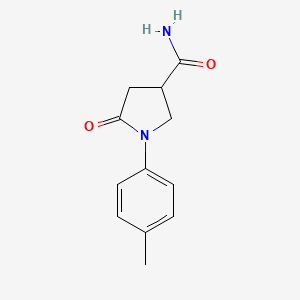

Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azetidines, such as Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate, can be achieved through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom.Chemical Reactions Analysis

Azetidines, including this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain .科学的研究の応用

Multicomponent Synthesis and Dynamic NMR Studies

The compound plays a crucial role in the synthesis of arylsulfonamides through a one-pot multicomponent reaction involving an enamine, an acetylenic compound, and an arylsulfonyl isocyanate. This synthesis pathway demonstrates the compound's utility in creating novel arylsulfonamides showing dynamic NMR behavior due to restricted rotation around the C-N bond. Such compounds are of interest due to their potential applications in various fields including medicinal chemistry and material science (Alizadeh & Rezvanian, 2008).

Synthesis of Cyclopropanecarboxylic Acid Derivatives

Ethyl phenylsulfonylacetate, a related derivative, has been utilized in the synthesis of 1-phenylsulfonylcyclopropanecarboxylic acid and its derivatives. This synthesis pathway highlights the chemical's flexibility in forming structures that are pivotal for the development of new chemical entities with potential industrial and pharmaceutical applications (Takahashi, Suzuki, & Kata, 1985).

Catalytic Systems for Benzimidazole Synthesis

The compound is also integral in developing novel catalytic systems for the efficient synthesis of benzimidazole derivatives. These systems, which involve ionic liquids and FeCl3, catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing the compound's role in facilitating green chemistry approaches to heterocyclic compound synthesis (Khazaei et al., 2011).

Biological Evaluation as COX-2 Inhibitors

Furthermore, derivatives of Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate have been synthesized and evaluated for their biological activity as potent cyclooxygenase-2 (COX-2) inhibitors. This research highlights the compound's relevance in developing new therapeutic agents with analgesic properties (Consalvi et al., 2015).

Antioxidant and Antimicrobial Activities

In addition, studies have explored the bioactive potentials of secondary metabolites from marine sources, where related compounds have been isolated and assessed for their antioxidant and anti-inflammatory activities. Such studies illustrate the compound's significance in discovering new natural products with potential health benefits (Chakraborty & Joy, 2019).

特性

IUPAC Name |

ethyl 2-[(1-methylsulfonylazetidine-3-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5S/c1-3-16-8(12)4-10-9(13)7-5-11(6-7)17(2,14)15/h7H,3-6H2,1-2H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOCXTISEKLHLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CN(C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2533106.png)

![11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2533108.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2533112.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2533116.png)

![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)

![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)